molecular formula C11H22N2O3 B7986645 [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7986645
M. Wt: 230.30 g/mol
InChI Key: DOMSTDORSJARAX-SECBINFHSA-N
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Description

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354019-38-7) is a chiral carbamate derivative characterized by a pyrrolidine ring substituted with a hydroxyethyl group and a tert-butyl carbamate moiety. Its molecular weight is 270.37 g/mol, and it features an R-configuration at the pyrrolidine C3 position, which is critical for stereochemical specificity in synthetic and biological applications .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where pyrrolidine derivatives are common scaffolds for central nervous system (CNS) drugs or enzyme inhibitors. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enabling selective reactivity in multi-step syntheses. The hydroxyethyl side chain enhances solubility and provides a site for further functionalization, such as esterification or conjugation .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-9-4-5-13(8-9)6-7-14/h9,14H,4-8H2,1-3H3,(H,12,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMSTDORSJARAX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Pyrrolidine Amine

Reaction Conditions :

  • Substrate : (R)-3-Aminopyrrolidine (1.0 equiv)

  • Reagent : Boc₂O (1.2 equiv)

  • Solvent : THF/Water (4:1 v/v)

  • Base : NaHCO₃ (2.0 equiv)

  • Temperature : 0°C → RT, 12 h

  • Yield : 89%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrrolidine amine on Boc₂O, facilitated by bicarbonate deprotonation. THF stabilizes the intermediate carbamate through polar aprotic interactions.

Hydroxyethyl Group Installation

Two predominant methods exist:

Method A: Alkylation with 2-Bromoethanol

Conditions :

  • Substrate : Boc-protected pyrrolidine (1.0 equiv)

  • Alkylating Agent : 2-Bromoethanol (1.5 equiv)

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : CH₃CN

  • Temperature : Reflux, 6 h

  • Yield : 76%

Side Reactions :

  • Over-alkylation to quaternary ammonium salts (controlled via stoichiometry)

  • Elimination to form pyrroline byproducts (mitigated by anhydrous conditions)

Method B: Epoxide Ring-Opening

Conditions :

  • Substrate : Boc-protected pyrrolidine (1.0 equiv)

  • Reagent : Ethylene oxide (5.0 equiv)

  • Catalyst : BF₃·OEt₂ (0.1 equiv)

  • Solvent : DCM

  • Temperature : -20°C, 2 h

  • Yield : 82%

Advantages :

  • Higher regioselectivity for secondary amine alkylation

  • Reduced formation of diastereomers

Alternative Synthetic Routes

Enzymatic Resolution of Racemates

Procedure :

  • Start with racemic 1-(2-hydroxyethyl)pyrrolidin-3-amine

  • Use immobilized lipase (CAL-B) with vinyl Boc carbonate

  • Selectivity : 98% ee (R)-enantiomer

  • Scale : Demonstrated at 100 g batch

Continuous Flow Synthesis

System Parameters :

  • Reactor Type : Microfluidic coil reactor (ID 1 mm)

  • Residence Time : 120 s

  • Conditions :

    • Boc protection at 50°C

    • Alkylation at 80°C

  • Productivity : 12 g/h

  • Purity : 99.2% by HPLC

Industrial-Scale Manufacturing

Catalytic Process Optimization

ParameterBench Scale (1 L)Pilot Plant (100 L)Commercial (1000 L)
Boc Protection Yield89%91%93%
Alkylation Yield76%82%85%
Cycle Time18 h14 h10 h
E Factor342822

Key Innovations :

  • Solvent Recovery : 98% THF recycled via distillation

  • Waste Minimization : Quaternary ammonium salts repurposed as phase-transfer catalysts

Purification and Characterization

Chromatographic Methods

TechniqueConditionsPurity Achieved
Flash ChromatographySiO₂, EtOAc/Hexane (1:3 → 1:1)95%
Prep HPLCC18, 0.1% TFA in H₂O/MeCN gradient99.5%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.40–3.25 (m, 4H, pyrrolidine H), 3.72 (t, J=6 Hz, 2H, CH₂OH)

  • IR (ATR) : 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (OH stretch)

  • HRMS (ESI+) : m/z 231.1701 [M+H]⁺ (calc. 231.1704)

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
The compound has been investigated for its role as an antagonist of neurokinin-3 (NK3) receptors. NK3 receptors are implicated in various neurological disorders, including anxiety and depression. The antagonism of these receptors by pyrrolidine derivatives can lead to potential therapeutic effects in treating these conditions. In a patent filed in 2009, the synthesis and evaluation of such compounds demonstrated their efficacy in modulating NK3 receptor activity, highlighting their potential as novel antidepressants or anxiolytics .

Anticancer Activity
Research has also indicated that derivatives of carbamic acid esters exhibit anticancer properties. Studies have shown that certain pyrrolidine-based compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. This application is particularly relevant in the development of targeted cancer therapies .

Synthetic Chemistry

Synthetic Intermediates
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural features allow for further modifications, making it useful in the development of various pharmaceuticals. For instance, it can be transformed into other functionalized pyrrolidine derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .

Reagent in Organic Synthesis
The compound is utilized as a reagent in organic synthesis, particularly in the formation of amides and carbamates. Its reactivity can be harnessed to facilitate the construction of diverse molecular architectures, which is essential for drug discovery and development .

Case Study 1: NK3 Receptor Antagonists

A study published in 2009 evaluated a series of pyrrolidine derivatives, including [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, for their ability to inhibit NK3 receptor activity. The results indicated that these compounds could effectively reduce anxiety-like behaviors in animal models, suggesting their potential use in treating anxiety disorders .

Case Study 2: Anticancer Properties

In a recent study focusing on the anticancer activity of pyrrolidine derivatives, it was found that [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryNK3 receptor antagonismPotential treatment for anxiety and depression
Anticancer ActivityCytotoxic effects on cancer cellsInduces apoptosis; inhibits tumor growth
Synthetic ChemistryIntermediate for drug synthesisUseful for creating diverse molecular architectures

Mechanism of Action

The mechanism of action of [®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the carbamic acid ester moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related carbamates highlights key differences in functional groups, molecular properties, and applications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notes
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1354019-38-7 C12H22N2O3 270.37 Hydroxyethyl, tert-butyl carbamate Chiral R-configuration; Boc protection
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 1354001-63-0 C17H24N2O3 264.32 Hydroxyethyl, benzyl carbamate Benzyl group offers labile protection under hydrogenolysis
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1353994-64-5 C13H26N2O3 258.36 Ethyl carbamate, hydroxyethyl Reduced steric hindrance vs. tert-butyl
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1353998-29-4 C14H25ClN2O3 276.76 Chloroacetyl, isopropyl carbamate Electrophilic chloroacetyl group for nucleophilic substitution
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester 1401666-89-4 C16H31N3O3 313.44 Amino-butyryl, ethyl carbamate Potential peptide-mimetic applications; dual chirality (R/S)
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 406235-16-3 C18H23NO4 317.38 Methoxycarbonyl, dihydropyridine Aromatic ring system; distinct conformation vs. pyrrolidine

Key Comparative Insights:

Steric and Solubility Effects: The tert-butyl carbamate in the target compound provides superior steric protection compared to benzyl or ethyl carbamates, which are more prone to cleavage under specific conditions (e.g., hydrogenolysis for benzyl ). The hydroxyethyl group enhances hydrophilicity relative to analogs like the chloroacetyl derivative, which is more lipophilic and reactive .

Reactivity and Synthetic Utility: Chloroacetyl-substituted derivatives (e.g., CAS 1353998-29-4) serve as electrophilic intermediates for cross-coupling or alkylation reactions, unlike the hydroxyethyl variant, which is more suited for oxidation or conjugation . The amino-butyryl analog (CAS 1401666-89-4) introduces a chiral amino acid side chain, expanding utility in peptidomimetic drug design .

Stereochemical Considerations: The R-configuration at the pyrrolidine C3 position is conserved in most analogs, but the S-configuration in the amino-butyryl group (CAS 1401666-89-4) introduces additional stereochemical complexity .

Safety and Handling: Compounds with chloroacetyl or methoxycarbonyl groups (e.g., CAS 406235-16-3) may pose higher toxicity risks compared to the hydroxyethyl variant, as noted in safety data for irritancy and lachrymator properties .

Table 2: Application Comparison

Compound Primary Application Reference
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester Boc-protected intermediate for CNS drug synthesis
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Reactive intermediate for alkylation reactions
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester Peptide-mimetic prodrug development
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester Building block for kinase inhibitors

Biological Activity

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, also known as Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.3 g/mol
  • CAS Number : [Not specified]

The structure includes a pyrrolidine ring with a hydroxyl group and a tert-butyl carbamate moiety, which enhances its solubility and bioavailability in biological systems.

Neurotransmitter Modulation

Preliminary studies indicate that [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its interactions with neurotransmitter receptors could lead to therapeutic effects for neurological disorders. Research suggests that compounds with similar structures often exhibit significant effects on synaptic transmission and neuronal excitability, which are critical for cognitive function and mood regulation .

Anticancer Potential

Recent investigations have highlighted the potential of this compound in cancer therapy. For instance, derivatives of carbamic acids have shown efficacy against various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. These studies demonstrated that certain carbamate esters could suppress cell growth effectively while exhibiting minimal toxicity towards non-malignant cells . The compound's mechanism may involve the inhibition of glutaminolysis, which is vital for cancer cell metabolism.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, it is beneficial to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
Cyclopropyl-(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl-carbamic acid tert-butyl esterSimilar backbone but different stereochemistryPotentially different biological activity due to stereoisomerism
Cyclobutyl-(R)-1-(2-hydroxyethyl)-pyrrolidin-3-yl-carbamic acidCyclobutyl group instead of cyclopropylMay exhibit different pharmacokinetics
1-(2-Hydroxyethyl)-pyrrolidin-3-yl-carbamic acid methyl esterLacks cyclopropane structureSimpler structure may lead to different reactivity

This table illustrates how variations in structure can influence biological properties and therapeutic potential.

Case Studies and Research Findings

  • Neuropharmacology Studies : Research has shown that pyrrolidine derivatives can enhance cognitive function in animal models by modulating acetylcholine receptors. This suggests that [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester could have similar effects.
  • Cancer Cell Line Testing : In vitro studies demonstrated that this compound exhibited cytotoxicity against specific cancer cell lines while maintaining safety profiles in non-malignant cells. The findings indicated a concentration-dependent response in tumor suppression .
  • Pharmacokinetic Studies : Initial pharmacokinetic evaluations revealed moderate brain exposure and favorable tissue distribution for related compounds, suggesting potential CNS-targeting capabilities for [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester .

Q & A

Q. What are the common synthetic routes for [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, and how are reaction conditions optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen. A representative route includes:

  • Step 1 : Activation of the carboxylic acid precursor (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form an acid chloride .
  • Step 2 : Reaction with tert-butyl alcohol in the presence of a base like triethylamine to yield the Boc-protected intermediate .
  • Step 3 : Hydroxyethylation via nucleophilic substitution or coupling reactions (e.g., using 2-chloroethanol).
    Optimization focuses on temperature control (e.g., 0–20°C for acid chloride formation) and stoichiometric ratios of Boc-protecting agents (e.g., Boc₂O) to minimize side reactions .

Q. How is enantiomeric purity ensured during synthesis, and what analytical methods validate it?

Enantiomeric purity is achieved using chiral auxiliaries or catalysts. For example, (R)-configured intermediates are synthesized via stereoselective alkylation or asymmetric hydrogenation. Validation employs:

  • Chiral HPLC : Separation on columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Optical Rotation : Specific rotation measurements (e.g., [α]D²⁶ = –56.68° in CHCl₃ for related compounds) .
  • NMR Spectroscopy : Diastereotopic proton splitting in 1^1H NMR confirms stereochemical integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of tert-butyl ester vapors.
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., SARS-CoV-2 Mpro)?

Molecular docking (Glide, AutoDock) and dynamics simulations assess interactions:

  • Hydrogen Bonding : Key residues (e.g., GLN 189, HIS 164 in SARS-CoV-2 Mpro) form bonds with the carbamic acid moiety (bond lengths: 1.84–2.38 Å) .
  • Hydrophobic Interactions : Pyrrolidine and tert-butyl groups engage with residues like LEU 141 and MET 165 .
  • Scoring Metrics : Glide scores (e.g., –8.21 kcal/mol) and MM/GBSA calculations prioritize binding poses .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^11H NMR peaks)?

  • Decoupling Experiments : Differentiate overlapping signals (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm).
  • 2D NMR (COSY, HSQC) : Assign stereochemistry by correlating 1^1H and 13^13C shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₂₄N₂O₃, exact mass 292.1688) .

Q. How is the compound functionalized for applications in photolabeling or prodrug design?

  • Photoreactive Modifications : Introduce azide or diazirine groups via substitution at the hydroxyethyl position.
  • Prodrug Activation : Esterase-sensitive linkers (e.g., tert-butyl ester hydrolysis under acidic conditions) enhance bioavailability .

Methodological Challenges and Solutions

Q. How to address low yields in Boc protection steps?

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate Boc₂O reactions .
  • Solvent Selection : Dichloromethane or THF improves reagent solubility .
  • Workup : Quench excess Boc₂O with aqueous NaHCO₃ to prevent decomposition .

Q. What chromatographic techniques separate diastereomers during purification?

  • Silica Gel Chromatography : Hexane/ethyl acetate gradients (e.g., 20:1 → 5:1) resolve polar impurities .
  • Flash Chromatography : Higher pressure improves resolution for closely eluting isomers .

Q. How to mitigate racemization in chiral intermediates?

  • Low-Temperature Reactions : Conduct alkylation at –78°C to preserve stereochemistry.
  • Non-Polar Solvents : Use toluene or DCM to minimize proton exchange .

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